molecular formula C18H24N4O4S B2693007 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1797659-69-8

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2693007
CAS No.: 1797659-69-8
M. Wt: 392.47
InChI Key: OCVZWTZMDFPSLZ-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with morpholine and methyl groups. This compound has drawn interest in medicinal chemistry due to sulfonamides' established role as enzyme inhibitors, particularly in targeting kinases or inflammatory pathways.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-12-5-6-15(25-4)16(11-12)27(23,24)21-17-13(2)19-18(20-14(17)3)22-7-9-26-10-8-22/h5-6,11,21H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVZWTZMDFPSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(N=C(N=C2C)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine group: This step may involve nucleophilic substitution reactions.

    Sulfonamide formation: The final step often involves the reaction of the amine group with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the methyl groups to carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interfering with cellular processes. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to metabolic or signaling processes.

Comparison with Similar Compounds

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

  • Structural Differences: Bromo Substituent: Incorporates a bromine atom at the pyrimidine’s 5-position, enhancing molecular weight (MW: ~600 g/mol vs. Sulfanyl Linkage: Replaces the direct sulfonamide linkage with a sulfanyl (-S-) group, altering electronic properties and steric bulk. Trimethylbenzene: The benzenesulfonamide moiety contains 2,4,6-trimethyl groups, increasing hydrophobicity compared to the target’s 2-methoxy-5-methyl substitution.
  • Implications : The bromine and sulfanyl groups may enhance binding affinity in electrophilic environments but reduce solubility.

Substituted Benzenesulfonamides

2-Amino-4,6-dimethoxypyrimidine ()

  • Structural Differences: Simplified Pyrimidine: Lacks the morpholine ring and methyl groups, focusing on dimethoxy substitutions. Amino Group: Introduces a primary amine at the 2-position, enabling hydrogen bonding but reducing steric hindrance.
  • Implications : The absence of a sulfonamide group limits its utility in targeting sulfonamide-specific enzymes but improves metabolic stability.

Physicochemical and Functional Comparisons

Property Target Compound Bromo-Morpholine Analog () 2-Amino-4,6-dimethoxypyrimidine ()
Molecular Weight ~450 g/mol ~600 g/mol ~171 g/mol
Key Substituents 4,6-dimethylpyrimidine, morpholine 5-bromo, sulfanyl, trimethylbenzene 4,6-dimethoxy, 2-amino
Solubility Moderate (methoxy enhances polarity) Low (bromo and trimethyl groups) High (polar amino and methoxy groups)
Potential Applications Kinase inhibition, anti-inflammatory Electrophilic targeting Nucleotide analog synthesis

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 342.4 g/mol. Its structure features a morpholinopyrimidine core, which is linked to a methoxy-substituted benzenesulfonamide moiety. This unique arrangement contributes to its interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight342.4 g/mol
CAS Number1448027-09-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : The initial step involves synthesizing the pyrimidine ring through reactions involving 2,4-dimethyl-6-chloropyrimidine and morpholine.
  • Introduction of the Benzenesulfonamide Group : This is achieved by reacting the pyrimidine intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases or other enzymes critical for cell proliferation and survival.

Case Studies and Research Findings

  • Antiviral Efficacy : In vitro studies have demonstrated that related compounds exhibit significant antiviral activity against HBV, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 values around 1.99 µM for related derivatives) . Future research should aim to evaluate the specific antiviral efficacy of this compound.
  • Cytotoxicity Assessment : Toxicity assays are crucial for determining the safety profile of new compounds. Preliminary assessments should include cytotoxicity evaluations using cell lines relevant to the target diseases.
  • Pharmacokinetics : Understanding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is essential for evaluating therapeutic potential. Studies on similar compounds suggest favorable pharmacokinetic profiles, which warrant further investigation for this compound.

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